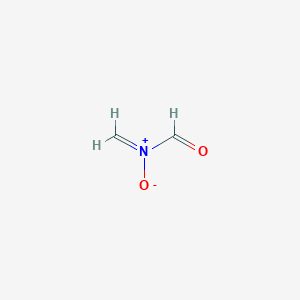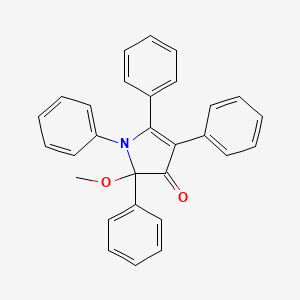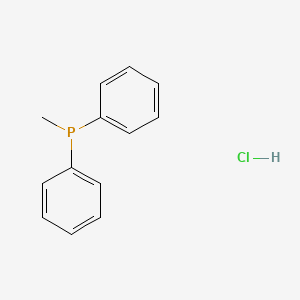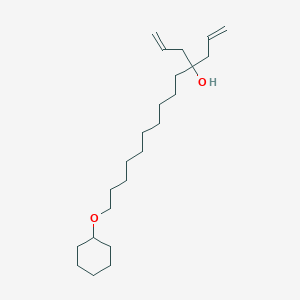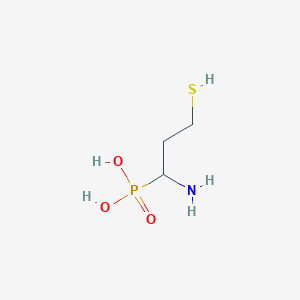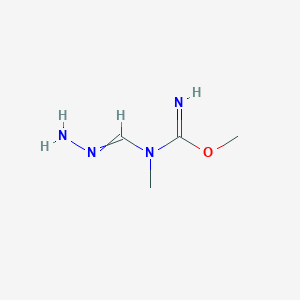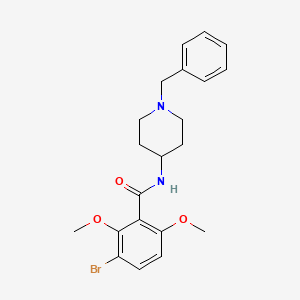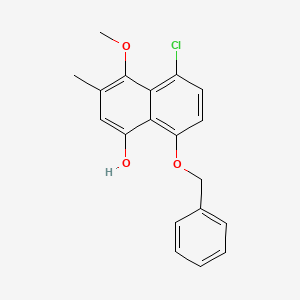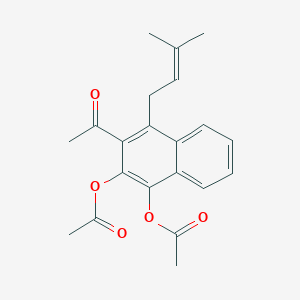![molecular formula C15H14O5 B14398759 2,3,4-Trimethoxybenzo[8]annulene-5,6-dione CAS No. 88021-62-9](/img/structure/B14398759.png)
2,3,4-Trimethoxybenzo[8]annulene-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethoxybenzo8annulene-5,6-dione is a complex organic compound characterized by its unique annulene structure. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . This compound is notable for its three methoxy groups and a dione functionality, making it a subject of interest in various chemical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzo8annulene-5,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the annulene ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethoxybenzo8annulene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxybenzo8annulene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of annulenes and their reactivity.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethoxybenzo8annulene-5,6-dione involves its interaction with molecular targets through its functional groups. The methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethoxybenzoic acid: Similar in structure but lacks the annulene ring and dione functionality.
2,3,4-Trimethoxybenzaldehyde: Contains methoxy groups but has an aldehyde group instead of the dione.
2,3,4-Trimethoxybenzene: Lacks the dione functionality and annulene structure.
Uniqueness
2,3,4-Trimethoxybenzo8annulene-5,6-dione is unique due to its annulene ring structure combined with methoxy groups and a dione functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88021-62-9 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2,3,4-trimethoxybenzo[8]annulene-5,6-dione |
InChI |
InChI=1S/C15H14O5/c1-18-11-8-9-6-4-5-7-10(16)13(17)12(9)15(20-3)14(11)19-2/h4-8H,1-3H3 |
Clave InChI |
VARHDEIIAYNFOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C=CC=CC(=O)C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
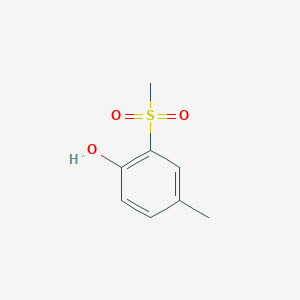
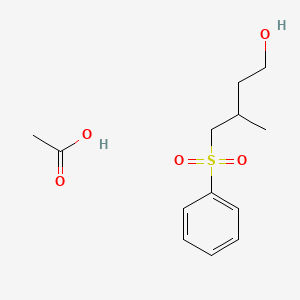
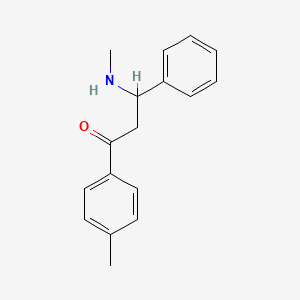
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
